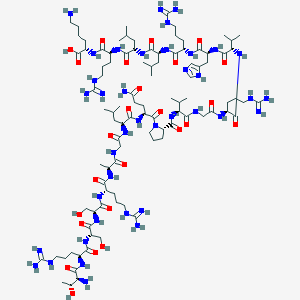
Methyl 5-amino-2-(methylsulfanyl)benzoate
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of related compounds involves multiple steps, including etherification, sulfonyl chloride formation, amination, and esterification, optimizing conditions such as molar ratio, reaction time, and temperature to improve yields significantly. For instance, Xu et al. (2018) optimized the synthesis of a similar sulfonyl derivative, achieving a total yield improvement to 63.7% through process optimization (Xu, Guo, Li, & Liu, 2018).
Molecular Structure Analysis
Molecular structure and orientation play crucial roles in the physical and chemical properties of compounds. For example, Kimura and Hourai (2005) described the novel acaricide amidoflumet, highlighting how molecular orientation impacts its effectiveness, demonstrating the significance of structural analysis in understanding compound functionality (Kimura & Hourai, 2005).
Chemical Reactions and Properties
Reactivity and chemical behavior are pivotal in determining a compound's application potential. Moreno-Fuquen et al. (2019) developed an efficient method for synthesizing a related compound through regioselective synthesis involving N-acylation and microwave-assisted Fries rearrangement, showcasing the adaptability and reactivity of such molecules (Moreno-Fuquen et al., 2019).
Physical Properties Analysis
Understanding a compound's physical properties, such as melting point, solubility, and crystalline structure, is essential for its practical application. Research on polymorphism, as detailed by Fridman, Kapon, and Kaftory (2004), provides insight into how different crystalline forms of a compound can exhibit distinct physical properties, which is crucial for designing drugs and materials with desired characteristics (Fridman, Kapon, & Kaftory, 2004).
Chemical Properties Analysis
The chemical properties, including reactivity with other compounds, stability under various conditions, and potential for undergoing specific reactions, are vital for determining a compound's utility in synthesis and manufacturing. For example, the work by Gokulan et al. (2012) on synthesizing new analgesic and anti-inflammatory agents illustrates the importance of understanding the chemical properties to develop pharmaceuticals with desired effects (Gokulan, Jayakar, Alagarsamy, & Solomon, 2012).
Applications De Recherche Scientifique
Chemical Structure and Properties
Methyl 5-chloro-2-{[(trifluoromethyl)sulfonyl]amino}benzoate, a novel acaricide commonly known as amidoflumet, has been studied for its chemical structure. It was found that the sulfonamide H atom and the carbonyl O atom of the ester substituent align coplanar with the aromatic ring, forming an intramolecular N—H⋯O hydrogen bond (Kimura & Hourai, 2005).
Process Optimization in Synthesis
Research on Methyl 2-methoxy-5-aminosulfonyl benzoate, an intermediate of sulpiride, has focused on optimizing its synthesis process. This process involved etherification, sulfonyl chloride, amine, and lipid reactions, with an improved total yield of 63.7% (Xu, Guo, Li & Liu, 2018).
Reaction Kinetics
The effects of 2-Methylsulfonyl, 2-Methylsulfinyl, and 2-Methylsulfanyl substituents on the alkaline hydrolysis of Methyl Benzoate and Phenyl Acetate have been studied. The rate coefficients and activation parameters indicate the significance of both polar and steric effects in these reactions (Bowden & Rehman, 1997).
Synthesis and Pharmacological Applications
A study focused on synthesizing and investigating 5-Substituted-3-methylsulfanyl-1H-pyrazole-4-carboxylic Acid Ethyl Esters for analgesic and anti-inflammatory activities. The compound 5-benzoylamino-3-methylsulfanyl-1-phenyl-1H-pyrazole-4-carboxylic acid ethyl ester was identified as the most active, exhibiting significant analgesic and anti-inflammatory properties (Gokulan, Jayakar, Alagarsamy & Solomon, 2012).
Catalyst- and Solvent-Free Synthesis
Research into an efficient approach for the synthesis of compounds such as (5-amino-3-methylsulfanyl-1H-1,2,4-triazol-1-yl)(2-fluorophenyl)methanone involved a microwave-assisted Fries rearrangement under catalyst- and solvent-free conditions. This study provides insights into regioselective synthesis and theoretical studies of the prototropy process (Moreno-Fuquen et al., 2019).
Safety and Hazards
“Methyl 5-amino-2-(methylsulfanyl)benzoate” is classified under GHS07 for safety . The hazard statements include H302, H312, H315, H319, H332, H335 . Precautionary statements include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P363, P403+P233, P405, P501 .
Propriétés
IUPAC Name |
methyl 5-amino-2-methylsulfanylbenzoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11NO2S/c1-12-9(11)7-5-6(10)3-4-8(7)13-2/h3-5H,10H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DHHOOXLPZOZXKF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=C(C=CC(=C1)N)SC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11NO2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID601225655 | |
| Record name | Benzoic acid, 5-amino-2-(methylthio)-, methyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601225655 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
197.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 5-amino-2-methylsulfanylbenzoate | |
CAS RN |
191604-71-4 | |
| Record name | Benzoic acid, 5-amino-2-(methylthio)-, methyl ester | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=191604-71-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Benzoic acid, 5-amino-2-(methylthio)-, methyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601225655 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | methyl 5-amino-2-(methylthio)benzoate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details







Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.







![(6S)-6-propan-2-yl-4,7-diazaspiro[2.5]octane-5,8-dione](/img/structure/B69406.png)






![N-Methyl-2-(methylthio)-1H-benzo[d]imidazol-1-amine](/img/structure/B69423.png)